3'-Fluoro-3-methoxybiphenyl-4-carbonitrile
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Overview
Description
3'-Fluoro-3-methoxybiphenyl-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a biphenyl core with a fluorine atom and a methoxy group attached to the third carbon, and a cyano group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Fluoro-3-methoxybiphenyl-4-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, where a boronic acid derivative of the biphenyl core is coupled with a halogenated precursor containing the fluorine and cyano groups. The reaction conditions usually require a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3'-Fluoro-3-methoxybiphenyl-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid, under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: 3'-Fluoro-3-methoxybiphenyl-4-carboxylic acid.
Reduction: 3'-Fluoro-3-methoxybiphenyl-4-amine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3'-Fluoro-3-methoxybiphenyl-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be utilized in the manufacture of advanced materials and polymers.
Mechanism of Action
3'-Fluoro-3-methoxybiphenyl-4-carbonitrile is similar to other fluorinated biphenyl compounds, such as 2'-Fluoro-3-methoxybiphenyl-4-carbonitrile and 3'-Fluoro-2-methoxybiphenyl-4-carbonitrile. its unique combination of functional groups and structural features sets it apart, potentially offering distinct advantages in terms of reactivity and biological activity.
Comparison with Similar Compounds
2'-Fluoro-3-methoxybiphenyl-4-carbonitrile
3'-Fluoro-2-methoxybiphenyl-4-carbonitrile
2'-Fluoro-2-methoxybiphenyl-4-carbonitrile
This comprehensive overview highlights the significance of 3'-Fluoro-3-methoxybiphenyl-4-carbonitrile in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-14-8-11(5-6-12(14)9-16)10-3-2-4-13(15)7-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGMYRBYSXQCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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